molecular formula C10H14N6 B1382100 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine CAS No. 1697650-55-7

1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine

Cat. No.: B1382100
CAS No.: 1697650-55-7
M. Wt: 218.26 g/mol
InChI Key: WYGBGYJFYPWJEE-UHFFFAOYSA-N
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Description

1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable molecule in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine can be achieved through various synthetic routes. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time . Another approach involves the use of a Biginelli-like multicomponent reaction to regioselectively synthesize the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and multicomponent reactions are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazolopyrazine ring, leading to the formation of new compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-methyl-5-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-8-13-9-6-12-7-10(16(9)14-8)15-4-2-11-3-5-15/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGBGYJFYPWJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CN=CC2=N1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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